

# Introduction: The Versatility of N-(3-Methylphenyl)anthranilic Acid as a Ligand

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-(3-Methylphenyl)anthranilic acid**

Cat. No.: **B108422**

[Get Quote](#)

**N-(3-Methylphenyl)anthranilic acid**, a derivative of anthranilic acid, is a compelling ligand in the field of coordination chemistry. Its structure, featuring a carboxylic acid group and a secondary amine nitrogen held in a favorable ortho position on a benzene ring, allows it to act as a potent chelating agent for a wide array of metal ions. This bidentate N,O-donor ligand forms stable complexes with transition metals, leading to compounds with diverse geometries and interesting physicochemical properties.[\[1\]](#)

The parent compound, anthranilic acid, and its derivatives are precursors to numerous pharmaceuticals, including anti-inflammatory drugs, diuretics, and anticoagulants.[\[2\]](#)[\[3\]](#)[\[4\]](#) When complexed with metal ions, the biological and chemical properties of these ligands can be significantly enhanced.[\[5\]](#)[\[6\]](#) Metal complexes of anthranilic acid derivatives have shown promise as catalysts, antipathogenic agents, photoluminescent materials, and enzyme inhibitors.[\[7\]](#)[\[8\]](#)[\[9\]](#) The introduction of the 3-methylphenyl group modifies the steric and electronic properties of the ligand, influencing the structure, stability, and reactivity of its metal complexes, making it a target of interest for creating novel materials and therapeutic agents.

This guide provides a comprehensive overview of **N-(3-methylphenyl)anthranilic acid**, from its synthesis and characterization to its application in forming metal complexes with potential utility in catalysis and drug development.

## Part 1: Synthesis and Characterization of the Ligand

The synthesis of N-aryl anthranilic acids is typically achieved through cross-coupling reactions. The following protocol details a common method, the Ullmann condensation, which involves

the coupling of an amine with a halide.

## Protocol 1: Synthesis of N-(3-Methylphenyl)anthranilic acid

This protocol describes the synthesis via an Ullmann-type reaction between 2-chlorobenzoic acid and 3-methylaniline.

### Materials:

- 2-Chlorobenzoic acid
- 3-Methylaniline (m-toluidine)
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Copper(I) iodide ( $CuI$ ) or Copper powder as a catalyst
- Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
- Hydrochloric acid (HCl), concentrated and dilute solutions
- Ethanol or Acetone-water mixture for recrystallization
- Standard reflux apparatus, magnetic stirrer with heating, filtration equipment

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equiv.), 3-methylaniline (1.2 equiv.), and anhydrous potassium carbonate (2 equiv.).
- Solvent and Catalyst Addition: Add a catalytic amount of copper(I) iodide (~5 mol%) and the solvent (DMF or NMP) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
- Reaction: Heat the mixture to reflux (typically 140-160 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The

reaction is typically complete within 6-12 hours.

- Rationale: The high temperature is necessary to overcome the activation energy of the C-N bond formation. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, facilitating the reaction. The copper catalyst is essential for this type of cross-coupling.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of water and stir.
- Acidification: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This protonates the carboxylate group, causing the product to precipitate.
  - Rationale: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is required to precipitate the neutral **N-(3-methylphenyl)anthranilic acid**, which is poorly soluble in acidic water.
- Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts and residual solvent.
- Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure **N-(3-methylphenyl)anthranilic acid**. [10] Dry the purified product under vacuum.

## Characterization of the Ligand

To confirm the identity and purity of the synthesized **N-(3-methylphenyl)anthranilic acid** (CAS 16524-22-4), the following characterization techniques are essential.

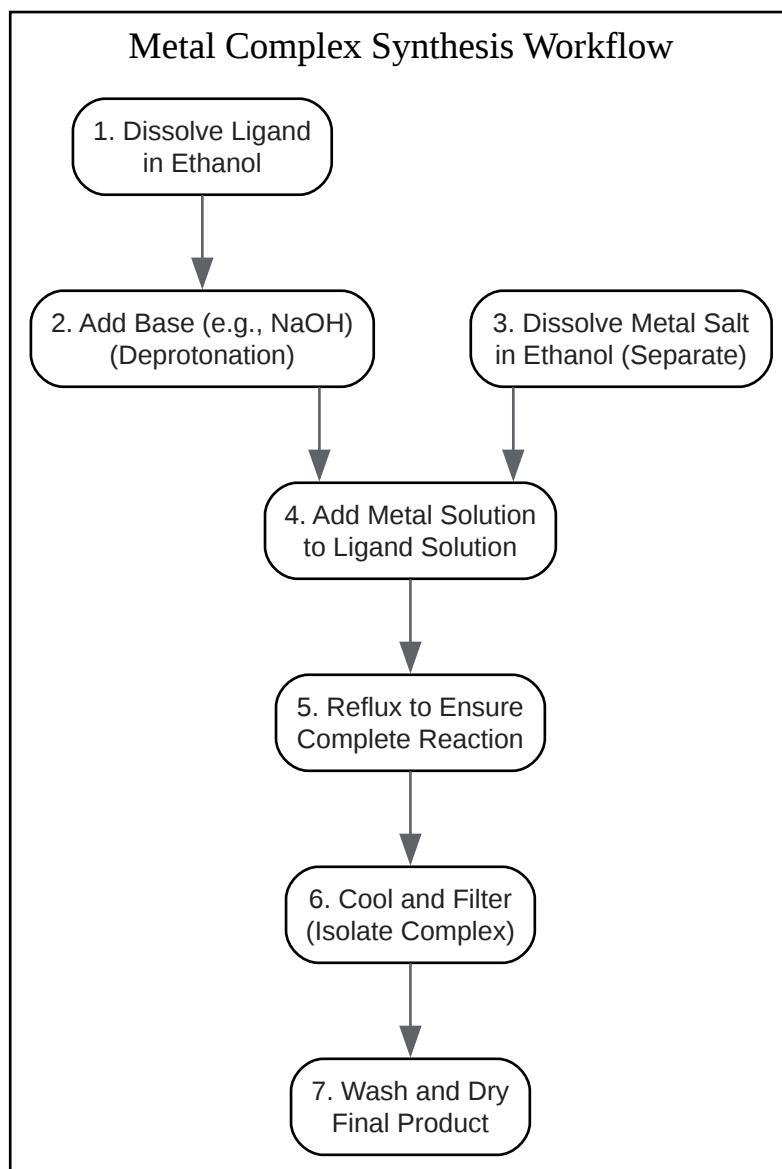
| Property      | Typical Value                               | Reference |
|---------------|---------------------------------------------|-----------|
| Melting Point | 142-144 °C                                  | [11]      |
| Solubility    | Soluble in DMSO, sparingly soluble in water | [11]      |
| Boiling Point | ~391.6 °C (Predicted)                       | [11]      |
| Density       | ~1.233 g/cm <sup>3</sup> (Predicted)        | [11]      |

- FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around  $3300\text{ cm}^{-1}$ ), a broad O-H stretch from the carboxylic acid ( $2500\text{-}3300\text{ cm}^{-1}$ ), and a sharp C=O stretch (around  $1680\text{ cm}^{-1}$ ).
- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and signals for the N-H and O-H protons (which may be broad and can be exchanged with  $\text{D}_2\text{O}$ ).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound ( $\text{C}_{14}\text{H}_{13}\text{NO}_2$ , MW: 227.26 g/mol ).

## Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The deprotonated form of **N-(3-methylphenyl)anthranilic acid** readily coordinates with a variety of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes.[\[1\]](#) The coordination typically occurs in a bidentate fashion through the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxylate group.[\[1\]](#)[\[12\]](#)

### Protocol 2: General Synthesis of a Metal(II) Complex


This protocol provides a general method for synthesizing metal complexes of **N-(3-methylphenyl)anthranilic acid**. A 1:2 metal-to-ligand stoichiometry is common.[\[7\]](#)[\[9\]](#)

Materials:

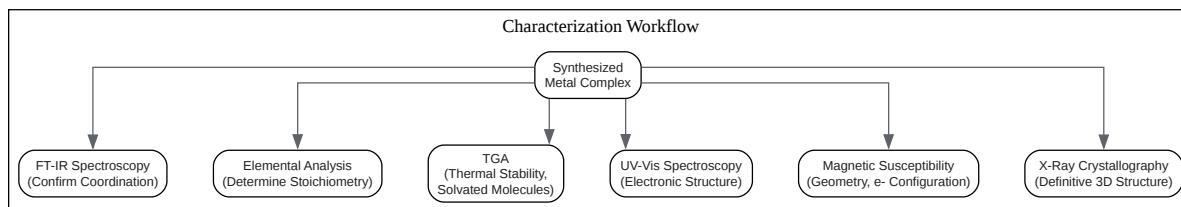
- **N-(3-Methylphenyl)anthranilic acid** (the ligand)
- A metal(II) salt (e.g.,  $\text{CoCl}_2\cdot 6\text{H}_2\text{O}$ ,  $\text{NiCl}_2\cdot 6\text{H}_2\text{O}$ ,  $\text{CuCl}_2\cdot 2\text{H}_2\text{O}$ )
- Ethanol or Methanol
- A base such as sodium hydroxide (NaOH) or triethylamine (TEA)
- Standard reflux or stirring apparatus

Procedure:

- Ligand Solution: Dissolve the **N-(3-methylphenyl)anthranilic acid** ligand (2 mmol) in ethanol (20-30 mL) in a round-bottom flask. Gentle heating may be required.
- Deprotonation: Add a stoichiometric amount of a base, such as ethanolic NaOH solution (2 mmol), to the ligand solution. Stir for 15-20 minutes. This step deprotonates the carboxylic acid group, making the ligand ready for coordination.
  - Rationale: Deprotonation of the carboxylic acid is crucial for it to act as an effective coordinating group. The resulting carboxylate is a much stronger ligand than the neutral carboxylic acid.
- Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol. Add this metal salt solution dropwise to the stirring ligand solution.[\[1\]](#)
- Complex Formation: A precipitate of the metal complex usually forms immediately or upon stirring. The mixture can be refluxed for 2-4 hours to ensure the completion of the reaction.[\[1\]](#)
- Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.
- Washing and Drying: Wash the solid complex several times with ethanol and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials and to facilitate drying. Dry the final product in a desiccator or under vacuum.



[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of metal complexes.

## Part 3: Characterization of Metal Complexes

Characterizing the newly synthesized complexes is crucial to determine their structure, stoichiometry, and properties.

- FT-IR Spectroscopy: This is a key technique to confirm coordination.

- The broad O-H band of the free ligand's carboxylic acid disappears.
- The C=O stretching frequency (around  $1680\text{ cm}^{-1}$ ) shifts to a lower frequency (typically  $1600\text{-}1650\text{ cm}^{-1}$ ) upon coordination.[1]
- The N-H stretching frequency may also shift.
- The appearance of new, low-frequency bands (typically below  $600\text{ cm}^{-1}$ ) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[1]
- Elemental Analysis (CHN): This technique determines the percentages of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed metal-to-ligand stoichiometry (e.g., 1:2).[7]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to identify the presence and number of coordinated or lattice water molecules.[7][8]
- UV-Visible Spectroscopy: The electronic spectrum of a complex provides information about its electronic structure and geometry. The  $\pi \rightarrow \pi^*$  transitions of the ligand are often shifted upon coordination.[8] For transition metal complexes, d-d transitions can sometimes be observed, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). [1]
- Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center. This information is critical for deducing the metal's oxidation state and the coordination geometry of the complex.[1][8]
- X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a complex in the solid state. It provides precise information on bond lengths, bond angles, coordination number, and overall molecular geometry.[2][13]



[Click to download full resolution via product page](#)

Caption: Standard workflow for characterizing metal complexes.

## Part 4: Application Notes

Metal complexes derived from anthranilic acid and its N-aryl derivatives often exhibit enhanced biological and chemical activities compared to the free ligands.<sup>[5]</sup>

### A. Biological and Pharmacological Applications

The chelation of metal ions can increase the lipophilic nature of the ligand, facilitating its transport across cell membranes and enhancing its biological efficacy.

- **Antimicrobial Agents:** Many metal complexes of anthranilic acid derivatives show significant antibacterial and antifungal activity.<sup>[1][2][12]</sup> For example, silver(I) complexes have demonstrated broad-spectrum activity against clinically important bacteria and fungi.<sup>[8]</sup> The metal ion itself can be toxic to microbes, or it can enhance the activity of the organic ligand.
- **Enzyme Inhibition:** These complexes have been investigated as inhibitors of enzymes like  $\alpha$ -glucosidase, which is relevant for the management of diabetes.<sup>[6][8]</sup> Metal complexes derived from anthranilic acid derivatives have been reported as a novel class of non-competitive  $\alpha$ -glucosidase inhibitors, with some silver(I) complexes showing inhibition at the nanomolar scale.<sup>[6]</sup>

- Anti-inflammatory and Anticancer Activity: Anthranilic acid derivatives are the foundation for non-steroidal anti-inflammatory drugs (NSAIDs).[\[2\]](#) Their metal complexes are also explored for anti-inflammatory and cytotoxic properties against cancer cell lines.[\[2\]](#)[\[14\]](#) For instance, certain cobalt and zinc complexes have shown cytotoxic effects on human lung and cervical cancer cells.[\[2\]](#)

## B. Catalytic Applications

The presence of a coordinatively unsaturated metal center allows these complexes to act as catalysts in various organic transformations.

- Reduction Reactions: Cobalt(II) and Copper(II) complexes of anthranilic acid have shown high catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant environmental importance.[\[7\]](#)[\[8\]](#)[\[9\]](#) This highlights their potential in treating industrial wastewater.

| Application Area                | Metal Ions Investigated               | Observed Activity                                                                            | References |
|---------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------|------------|
| Antibacterial                   | Ag(I), Cu(II), Co(II), Ni(II), Zn(II) | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.                    | [1][8]     |
| Antifungal                      | Ag(I), Cu(II)                         | Activity against pathogenic fungi like <i>Aspergillus niger</i> and <i>Fusarium solani</i> . | [1][8]     |
| $\alpha$ -Glucosidase Inhibitor | Ag(I)                                 | Potent non-competitive inhibition, with $IC_{50}$ values in the nanomolar range.             | [6]        |
| Anticancer                      | Co(II), Zn(II)                        | Cytotoxic effects against A549 (lung) and HeLa (cervical) cancer cells.                      | [2]        |
| Catalysis                       | Co(II), Cu(II)                        | High efficiency in the catalytic reduction of 4-nitrophenol.                                 | [7][9]     |

## Conclusion

**N-(3-Methylphenyl)anthranilic acid** is a highly adaptable and valuable ligand in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range of metals make it an attractive building block for creating new materials. The resulting metal complexes possess a rich spectrum of potential applications, from potent biological agents that can combat microbes and inhibit key enzymes to efficient catalysts for environmental remediation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the vast potential of this ligand system in their respective fields. Further investigation into the structure-activity relationships of

these complexes will undoubtedly pave the way for the design of next-generation catalysts and therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sjctni.edu [sjctni.edu]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. AT227686B - Process for the production of new anthranilic acids and their salts - Google Patents [patents.google.com]
- 11. 16524-22-4 CAS MSDS (N-(3-METHYLPHENYL)ANTHRANILIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Versatility of N-(3-Methylphenyl)anthranilic Acid as a Ligand]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108422#n-3-methylphenyl-anthranilic-acid-as-a-ligand-in-coordination-chemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)